

# A Head-to-Head Examination of B7-H3 Targeted Therapies: XmAb808 in Focus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-808**

Cat. No.: **B611110**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The B7-H3 (CD276) protein, a member of the B7 superfamily, has emerged as a compelling immuno-oncology target due to its overexpression across a wide range of solid tumors and its association with poor prognosis. This has spurred the development of various therapeutic modalities aimed at harnessing B7-H3 for anti-cancer activity. This guide provides a comparative analysis of XmAb808, a first-in-class B7-H3 x CD28 bispecific antibody, against other B7-H3 targeted therapies in development, with a focus on their distinct mechanisms of action, preclinical and clinical data, and experimental designs.

## Executive Summary

B7-H3 targeted therapies are rapidly evolving, with antibody-drug conjugates (ADCs) currently leading in clinical development. These ADCs, such as Daiichi Sankyo's ifinatamab deruxtecan (DS-7300) and GSK's GSK'227, have demonstrated promising anti-tumor activity in various solid tumors. XmAb808, developed by Xencor, represents a differentiated approach by functioning as a T-cell co-stimulator, aiming to enhance the body's own immune response against B7-H3 expressing tumors. Another novel approach is exemplified by IBI3001, a bispecific ADC targeting both B7-H3 and EGFR.

Direct head-to-head clinical trial data is not yet available to definitively compare these therapies. This guide, therefore, synthesizes available preclinical and clinical data from separate studies to provide a preliminary comparative landscape.

## Mechanism of Action

The fundamental difference between these therapies lies in their mechanism of engaging the B7-H3 target to elicit an anti-tumor effect.

### XmAb808: A T-Cell Co-stimulatory Bispecific Antibody

XmAb808 is a bispecific antibody with a unique 2+1 format, featuring two binding domains for B7-H3 and one for the CD28 co-stimulatory receptor on T-cells[1][2]. T-cell activation requires two signals: "Signal 1" from the T-cell receptor (TCR) recognizing a specific antigen, and "Signal 2" from a co-stimulatory molecule like CD28[2]. Tumors often lack the ligands for CD28, leading to an incomplete T-cell response. XmAb808 is designed to provide this crucial "Signal 2" in a tumor-selective manner. By binding simultaneously to B7-H3 on tumor cells and CD28 on T-cells, it aims to amplify T-cell activation and cytotoxicity specifically at the tumor site[1][2].



[Click to download full resolution via product page](#)

**Diagram 1:** Mechanism of Action of XmAb808.

### Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy Delivery

ADCs like DS-7300 and GSK'227 utilize a different strategy. They consist of a monoclonal antibody that specifically targets B7-H3, linked to a potent cytotoxic payload via a stable linker. Upon binding to B7-H3 on the tumor cell surface, the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death.

- DS-7300 (Ifinatamab Deruxtecan): This ADC is composed of a humanized anti-B7-H3 IgG1 monoclonal antibody, a cleavable tetrapeptide-based linker, and a topoisomerase I inhibitor payload (deruxtecan, DXd).
- GSK227: This ADC consists of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase inhibitor payload.

## IBI3001: A Bispecific Antibody-Drug Conjugate

IBI3001 represents a hybrid approach, functioning as a bispecific ADC. It is designed to simultaneously target both B7-H3 and the Epidermal Growth Factor Receptor (EGFR), another well-known cancer target. The payload is the topoisomerase I inhibitor exatecan. This dual-targeting strategy aims to enhance tumor cell binding and internalization, potentially leading to greater efficacy.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Xencor presents preclinical data from XmAb research programs - TipRanks.com [tipranks.com]
- 2. takeda.com [takeda.com]
- To cite this document: BenchChem. [A Head-to-Head Examination of B7-H3 Targeted Therapies: XmAb808 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611110#head-to-head-study-of-xmab808-and-other-b7-h3-targeted-therapies]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

